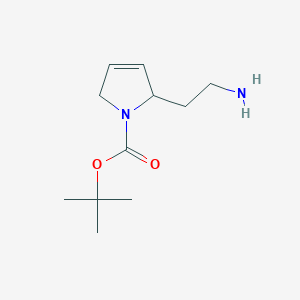

Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate

Description

Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a partially unsaturated pyrrolidine ring (2,5-dihydropyrrole) substituted with a tert-butyl carbamate group and a 2-aminoethyl side chain. This structure combines a sterically protective tert-butyloxycarbonyl (Boc) group with a reactive primary amine, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability during synthetic processes, while the aminoethyl moiety provides a site for further functionalization, such as peptide coupling or metal coordination.

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h4-5,9H,6-8,12H2,1-3H3 |

InChI Key |

TYHCGKKZQYWHKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. The process may include steps like purification through crystallization or chromatography to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism by which tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations :

- Aminoethyl vs. Benzyl/Thiazole Substituents: The target compound’s 2-aminoethyl group provides nucleophilic reactivity absent in benzyl- or thiazole-substituted analogs. This makes it more suitable for coupling reactions (e.g., amide bond formation) compared to the benzyl-substituted analog (1119449-12-5), which is stabilized by aromaticity .

- Complexity and Molecular Weight : The thiazole-containing analog (381189-86-2) has the highest molecular weight (525.028) due to its bulky substituents, limiting its utility in drug design where low molecular weight is preferred. The target compound (~212.29) offers a balance between functionality and simplicity .

- Steric and Electronic Effects : The fused-ring analog (1217466-74-4) exhibits significant steric hindrance from its diisopropoxy and fused-ring systems, reducing its reactivity in nucleophilic substitutions compared to the target compound’s accessible amine .

Physicochemical Properties

| Property | Target Compound | 1119449-12-5 | 381189-86-2 | 1217466-74-4 |

|---|---|---|---|---|

| Solubility | Moderate in polar solvents (e.g., MeOH) | Low (hydrophobic benzyl group) | Very low (bulky substituents) | Low (steric hindrance) |

| Stability | Stable under neutral conditions; Boc group labile to acids | Acid-sensitive (Boc), base-stable | Photolabile (chlorobenzoyl) | Thermally stable (fused rings) |

| Reactivity | High (primary amine) | Moderate (hydroxy/oxo groups) | Low (electron-withdrawing Cl) | Very low (steric shielding) |

Biological Activity

Tert-butyl 2-(2-aminoethyl)-2,5-dihydropyrrole-1-carboxylate (CAS No. 1824395-42-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 212.29 g/mol

- IUPAC Name : tert-butyl 2-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

- Purity : 97%

The compound features a tert-butyl ester group attached to a dihydropyrrole ring, which is known for its reactivity in various chemical transformations and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The dihydropyrrole moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological receptors or enzymes.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antimicrobial Activity : Dihydropyrrole derivatives have shown effectiveness against a range of bacterial strains. For instance, studies have demonstrated that modifications on the dihydropyrrole ring can enhance antimicrobial properties through increased membrane permeability or inhibition of essential metabolic pathways.

- Anticancer Properties : Certain derivatives of dihydropyrroles have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : Some studies suggest that the compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several dihydropyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics . -

Anticancer Activity :

In vitro assays showed that the compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests a potential role as an anticancer agent that warrants further investigation in vivo . -

Neuroprotective Study :

Research conducted on neuronal cell cultures demonstrated that this compound could mitigate neurotoxic effects induced by oxidative stress, indicating its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate | Dihydropyrrole derivative | Antimicrobial, anticancer |

| Tert-butyl 3-(4-fluorophenyl)-2,5-dihydropyrrole-1-carboxylate | Dihydropyrrole derivative | Anticancer |

| Tert-butyl 4-(phenyl)-2,5-dihydropyrrole-1-carboxylate | Dihydropyrrole derivative | Neuroprotective |

This table illustrates how similar compounds exhibit overlapping biological activities, underscoring the importance of structural modifications in enhancing efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.